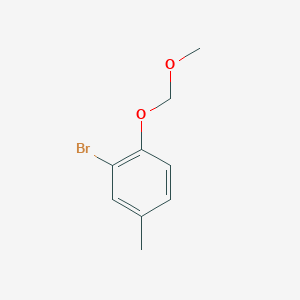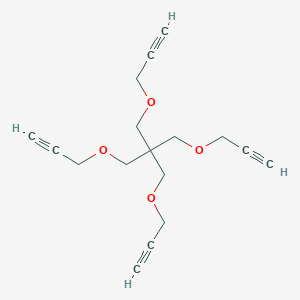
1,3-BIS(2,4,6-TRIMETHYLPHENYL)-4,5-DIHYDROIMIDAZOL-2-YLIDENE
Overview
Description
1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene, commonly known as this compound, is an N-heterocyclic carbene. It is a white solid that dissolves in organic solvents and is used as a ligand in organometallic chemistry. This compound is structurally related to the more common ligand IMes but has a saturated backbone, making it slightly more flexible .
Preparation Methods
1,3-BIS(2,4,6-TRIMETHYLPHENYL)-4,5-DIHYDROIMIDAZOL-2-YLIDENE is prepared by alkylation of trimethylaniline with dibromoethane, followed by ring closure and dehydrohalogenation . The synthetic route involves the following steps:
Alkylation: Trimethylaniline is alkylated using dibromoethane.
Ring Closure: The intermediate product undergoes ring closure.
Dehydrohalogenation: The final step involves dehydrohalogenation to yield this compound.
Industrial production methods for this compound typically follow similar synthetic routes but may involve optimization for large-scale production, such as the use of microwave irradiation to speed up the reaction .
Chemical Reactions Analysis
1,3-BIS(2,4,6-TRIMETHYLPHENYL)-4,5-DIHYDROIMIDAZOL-2-YLIDENE undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions involving this compound can lead to the formation of different reduced species.
Substitution: This compound can participate in substitution reactions, where it acts as a ligand and is replaced by other ligands in a complex.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various ligands. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3-BIS(2,4,6-TRIMETHYLPHENYL)-4,5-DIHYDROIMIDAZOL-2-YLIDENE has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in organometallic chemistry, particularly in the synthesis of complex metal catalysts.
Biology: Investigated for its potential use in biological systems due to its stability and reactivity.
Medicine: Explored for its potential therapeutic applications, although this area is still under research.
Mechanism of Action
The mechanism by which 1,3-BIS(2,4,6-TRIMETHYLPHENYL)-4,5-DIHYDROIMIDAZOL-2-YLIDENE exerts its effects involves its role as a ligand. This compound coordinates with metal centers, stabilizing them and facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific metal complex and reaction conditions .
Comparison with Similar Compounds
1,3-BIS(2,4,6-TRIMETHYLPHENYL)-4,5-DIHYDROIMIDAZOL-2-YLIDENE is compared with other similar compounds, such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene). The key differences include:
Backbone Saturation: This compound has a saturated backbone, making it more flexible than IMes.
Reactivity: The saturated backbone of this compound can influence its reactivity and stability in different chemical environments.
Other similar compounds include:
IMes: 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene
SIPr: 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene
These comparisons highlight the unique properties of this compound, particularly its flexibility and reactivity due to its saturated backbone.
Properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h9-12H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMWOQFDLBIYPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459319 | |
| Record name | SIMes | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173035-11-5 | |
| Record name | 1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173035-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SIMes | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















